molecular formula C19H23BO3 B1604286 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-55-2

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1604286
CAS No.: 912569-55-2
M. Wt: 310.2 g/mol
InChI Key: DTPMFYHICLWUGJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis. It is widely used in the fields of biology, organic synthesis, catalysis, and crystal engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified through recrystallization from hexane and petroleum ether .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • Phenylboronic acid pinacol ester

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its phenoxymethyl group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic synthesis and industrial applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPMFYHICLWUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640297
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-55-2
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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